molecular formula C12H14O5 B1602942 Diethyl 2-hydroxybenzene-1,4-dicarboxylate CAS No. 74744-72-2

Diethyl 2-hydroxybenzene-1,4-dicarboxylate

Cat. No.: B1602942
CAS No.: 74744-72-2
M. Wt: 238.24 g/mol
InChI Key: QKHLGQDJTLTOEK-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxybenzene-1,4-dicarboxylate, also known as diethyl 2-hydroxyterephthalate, is an organic compound with the molecular formula C₁₂H₁₄O₅. It is a derivative of terephthalic acid, where the carboxyl groups are esterified with ethanol, and one of the hydrogen atoms on the benzene ring is replaced by a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-hydroxybenzene-1,4-dicarboxylate can be synthesized through the esterification of 2-hydroxyterephthalic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of azeotropic distillation can also be employed to remove water formed during the reaction, driving the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hydroxybenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-hydroxybenzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-hydroxybenzene-1,4-dicarboxylate in its applications involves its ability to form stable ester bonds and participate in various chemical reactions. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic sites. In polymer synthesis, it provides the necessary functional groups for polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-hydroxybenzene-1,4-dicarboxylate is unique due to the presence of both ester and hydroxyl functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in organic synthesis and materials science .

Properties

IUPAC Name

diethyl 2-hydroxybenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHLGQDJTLTOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625492
Record name Diethyl 2-hydroxybenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74744-72-2
Record name Diethyl 2-hydroxybenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.62 g 1,8-diazabicyclo[5.4.0]undecene and 100 mL benzene were added to 3.76 g hydroxyterephthalic acid (synthesized from bromoterephthalic acid by a known method) and the mixture was heated. 6.76 g bromoethane dissolved in 38 mL benzene was added dropwise in and the reaction mixture was heated under reflux for 19 hours. The salt product was filtered off, and purification by column chromatography then yielded 4.66 g diethyl hydroxyterephthalate.
Name
1,8-diazabicyclo[5.4.0]undecene
Quantity
6.62 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.76 g
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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